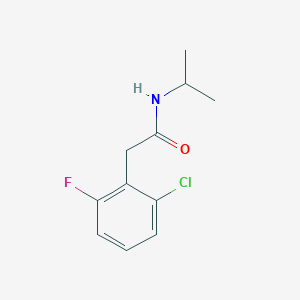

2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide

描述

2-(2-Chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide is a substituted acetamide derivative characterized by a 2-chloro-6-fluorophenyl aromatic ring and an isopropyl group attached to the acetamide nitrogen.

属性

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c1-7(2)14-11(15)6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTOPNVLQHEFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with isopropylamine and acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反应分析

2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group.

Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide exhibit significant anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, derivatives of this compound have been shown to target the PI3K/Akt/mTOR pathway, which is crucial in cancer cell metabolism and growth.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This potential application is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Neurological Disorders

There is emerging evidence that this compound may have neuroprotective effects. Research indicates that it can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its utility as a candidate for neurological therapies.

Case Studies

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. Variations of this compound have been synthesized to enhance its pharmacological profiles, including modifications to the side chains or substituents on the aromatic ring.

作用机制

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations:

- N-Substituent: The isopropyl group increases lipophilicity, which may influence membrane permeability in biological systems. This contrasts with methoxymethyl (alachlor) or propoxyethyl (pretilachlor) groups, which add polar character .

- Functional Diversity: Analogs like HC-030031 incorporate heterocyclic cores (e.g., purine-dione) for receptor targeting, while agrochemical derivatives prioritize halogenated or alkylated aromatic rings for herbicidal activity .

TRPA1 Antagonists

HC-030031 and CHEM-5861528, which share the N-(substituted phenyl)acetamide scaffold, inhibit TRPA1 receptors with IC50 values of 4–10 μM. The target compound’s fluorinated aromatic ring may enhance binding affinity to hydrophobic receptor pockets, though empirical data are lacking.

Herbicidal Activity

Chloroacetamide herbicides like alachlor and pretilachlor inhibit very-long-chain fatty acid (VLCFA) synthesis in plants. The target compound’s chloro-fluorophenyl group could mimic this mode of action, but the absence of a methoxymethyl or propoxyethyl N-substituent might reduce herbicidal efficacy compared to established agents .

Physicochemical Properties

- Crystallography: The morpholine-dione analog (C10H16N2O4) crystallizes in a monoclinic system (space group P21), with hydrogen-bonded chains stabilizing its structure . Similar studies for the target compound are absent, but its halogenated aromatic ring may promote distinct packing patterns.

- In contrast, alachlor’s methoxymethyl group improves solubility, critical for agrochemical formulations .

生物活性

2-(2-Chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a thrombin inhibitor. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound is characterized by the following structural features:

- Chlorine and Fluorine Substituents : These halogens can influence the compound's lipophilicity and binding affinity.

- Aromatic Phenyl Ring : The substitution pattern on the phenyl ring can affect the biological activity.

- Amide Functional Group : This group is crucial for interaction with biological targets.

Thrombin Inhibition

Recent studies have demonstrated that derivatives of 2-(2-chloro-6-fluorophenyl)acetamide exhibit potent thrombin inhibitory activity. The inhibition constant (K(i)) values reported range from 0.9 to 33.9 nM, indicating a strong binding affinity to thrombin. Specifically, the compound with the best substituent configuration yielded a K(i) of 0.7 nM, highlighting its potential as a therapeutic agent in anticoagulation therapy .

Table 1: Thrombin Inhibition Potency of Variants

| Compound Variant | K(i) (nM) |

|---|---|

| 2-(2-Chloro-6-fluorophenyl)acetamide | 0.9 - 33.9 |

| Best P3 Substituent | 0.7 |

Antimicrobial Activity

Although primarily studied for its anticoagulant properties, there is emerging evidence suggesting antimicrobial effects. For instance, related compounds have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy

In a comparative study, derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against several pathogens:

- E. coli : MIC values ranged from 4.69 to 22.9 µM.

- S. aureus : MIC values were between 5.64 and 77.38 µM.

These findings suggest that modifications in the chemical structure can enhance antibacterial properties .

The mechanisms through which this compound exerts its biological effects include:

- Thrombin Binding : The compound likely binds to the active site of thrombin, inhibiting its enzymatic activity, which is crucial for blood coagulation.

- Antimicrobial Action : The exact mechanism remains to be fully elucidated; however, it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide, and what methodological considerations are critical for reproducibility?

- Methodology : The compound can be synthesized via condensation reactions. For instance, 2-chloro-6-fluorophenol derivatives are reacted with isopropylamine under alkaline conditions (e.g., K₂CO₃ in isopropanol) to form the acetamide backbone . Alternative routes involve nucleophilic substitution of halogenated intermediates with propan-2-amine in aprotic solvents. Key considerations include pH control, reaction temperature (typically 60–80°C), and purification via recrystallization or column chromatography .

Q. How is the compound structurally characterized, and which analytical techniques are most reliable?

- Methodology :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELXL refinement (e.g., monoclinic P2₁ space group, β = 105.5°) .

- NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, isopropyl CH₃ at δ 1.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 244.07) .

Q. What are the primary research applications of this compound in biological studies?

- Methodology : The compound is explored as a pesticide (e.g., propachlor analog) via herbicidal activity assays on model plants (e.g., Arabidopsis), focusing on acetolactate synthase inhibition . It is also a candidate for TRP channel modulation (e.g., TRPA1 antagonism) using patch-clamp electrophysiology in neuronal cell lines .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., enantiomer polarity or space group assignment) be resolved?

- Methodology :

- Enantiomorph-polarity estimation : Apply Flack’s x parameter (superior to Rogers’ η) via least-squares refinement in SHELXL to distinguish true chirality from pseudosymmetry .

- Twinned data analysis : Use SHELXE for high-throughput phasing of twinned crystals, leveraging robust pipelines for macromolecular analogs .

Q. What experimental strategies address discrepancies in reported biological activity (e.g., varying IC₅₀ values across studies)?

- Methodology :

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing Cl/F substituents or modifying the isopropyl group) and compare bioactivity via dose-response assays .

- Solubility optimization : Introduce polar groups (e.g., hydroxy or methoxy) to improve aqueous solubility while maintaining target affinity .

Q. How can synthetic yields be improved while minimizing by-products like N-alkylated impurities?

- Methodology :

- Catalyst screening : Test Pd/C or Ni catalysts for selective amidation over alkylation .

- Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation (e.g., nitrobenzene reduction steps) .

Q. What computational methods validate the compound’s conformational stability in solution versus solid state?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。